molecular formula C10H7N3O2 B13028148 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid CAS No. 64096-92-0

4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid

Cat. No.: B13028148
CAS No.: 64096-92-0
M. Wt: 201.18 g/mol
InChI Key: XHHSMODCDMXJOL-UHFFFAOYSA-N
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Description

4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid typically involves the intramolecular Ullmann arylation of 4-substituted 1-(o-aminophenyl)pyrazole . This reaction is carried out under specific conditions to ensure the formation of the desired fused ring system. Additionally, functional group modifications can be performed to obtain various derivatives of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.

    Bromination: Bromine or N-bromosuccinimide (NBS) are commonly used reagents.

    Alkylation: Alkyl halides are used in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include nitro, bromo, and alkyl derivatives of this compound, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is unique due to its specific fused ring structure, which combines the properties of both pyrazole and benzimidazole. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64096-92-0

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-3-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)6-5-11-13-8-4-2-1-3-7(8)12-9(6)13/h1-5,11H,(H,14,15)

InChI Key

XHHSMODCDMXJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=C3C(=O)O

Origin of Product

United States

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